N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
CAS No.: 1185052-08-7
Cat. No.: VC4193595
Molecular Formula: C18H16Cl3N3OS2
Molecular Weight: 460.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185052-08-7 |
|---|---|
| Molecular Formula | C18H16Cl3N3OS2 |
| Molecular Weight | 460.82 |
| IUPAC Name | N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H15Cl2N3OS2.ClH/c19-15-8-12(16(20)26-15)17(24)22-18-21-13-6-7-23(10-14(13)25-18)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,21,22,24);1H |
| Standard InChI Key | IZSHFKBECOLPKN-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)CC4=CC=CC=C4.Cl |
Introduction
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride is a synthetic compound belonging to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound integrates a thiazolopyridine core with a dichlorothiophene moiety and a benzyl substituent.
Structural Features
The molecular structure of this compound is characterized by:
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Thiazolopyridine Core: A bicyclic system combining thiazole and pyridine rings.
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Benzyl Group: Attached to the thiazolopyridine at position 5.
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Dichlorothiophene Moiety: Substituted at positions 2 and 5 with chlorine atoms.
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Carboxamide Functional Group: Connecting the thiazolopyridine and dichlorothiophene units.
The hydrochloride salt enhances its solubility in aqueous media, making it suitable for biological applications.
Synthesis
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride typically involves:
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Formation of the Thiazolopyridine Core: Cyclization reactions using precursors like aminothiazoles and pyridine derivatives.
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Introduction of the Benzyl Group: Alkylation reactions at position 5 of the thiazolopyridine.
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Coupling with Dichlorothiophene: Amidation reactions using dichlorothiophene carboxylic acid derivatives.
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Conversion to Hydrochloride Salt: Reaction with hydrochloric acid to improve solubility.
Biological Activities
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Anticancer Activity:
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Thiazolopyridines are known to inhibit cancer cell proliferation by targeting enzymes like kinases or DNA-binding proteins.
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Dichlorothiophene moieties contribute to cytotoxicity through electron-withdrawing effects.
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Anti-inflammatory Potential:
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Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX).
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Antimicrobial Properties:
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The presence of halogens (chlorine) enhances antimicrobial activity by disrupting microbial membranes or enzyme function.
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Research Applications
This compound is a candidate for:
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Drug Discovery:
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Screening for anticancer or anti-inflammatory activity.
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Optimization for better pharmacokinetic properties.
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Molecular Docking Studies:
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Understanding binding interactions with biological targets such as enzymes or receptors.
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Data Comparison with Related Compounds
Future Directions
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In Vitro Studies:
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Evaluate cytotoxicity against cancer cell lines.
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Test anti-inflammatory effects using enzyme inhibition assays.
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Pharmacokinetics:
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Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structural Optimization:
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Modify substituents to enhance activity and reduce toxicity.
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